3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide
Description
Properties
Molecular Formula |
C19H15N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide |
InChI |
InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26) |
InChI Key |
STNYRVYWBLPDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Conventional Synthetic Routes
Condensation of Pyridinecarboxaldehyde with Amide Precursors
The primary synthesis involves a Knoevenagel condensation between 3-pyridinecarboxaldehyde and a substituted acrylamide precursor under basic conditions. The reaction proceeds via nucleophilic attack of the amide’s enolate on the aldehyde, followed by dehydration to form the α,β-unsaturated enamide.
Key parameters :
- Base : Potassium carbonate or sodium hydroxide (1.5–2.0 eq.)
- Solvent : Ethanol or methanol at reflux (60–80°C)
- Reaction time : 6–12 hours
- Yield : 70–85%
A representative protocol from AK Scientific (Catalog #0496EM) details:
"A mixture of 3-pyridinecarboxaldehyde (1.2 eq.), N-pyridin-3-ylacrylamide (1.0 eq.), and K₂CO₃ (1.8 eq.) in ethanol is refluxed for 8 hours. The product is precipitated by acidification (HCl, pH 3–4) and recrystallized from ethanol/DMF (9:1)."
Table 1: Optimization of Conventional Synthesis
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Base | NaOH, K₂CO₃, Et₃N | K₂CO₃ (1.8 eq.) | +15% vs. NaOH |
| Solvent Polarity | Ethanol, DMF, THF | Ethanol | +20% vs. THF |
| Temperature | 50–90°C | 75°C | +12% vs. 60°C |
Microwave-Assisted Synthesis
Accelerated Cyclization via Green Chemistry
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A modified protocol from PMC (PMC8141565) adapts this for the target compound:
Procedure :
- Microwave conditions : 150 W, 100°C, 15 minutes
- Catalyst : Fe₂O₃@SiO₂/In₂O₃ (5 mol%)
- Solvent : Water/ethanol (1:1)
- Yield : 89–94%
This method eliminates side products like N-alkylated derivatives by minimizing thermal degradation.
Table 2: Microwave vs. Conventional Synthesis
| Metric | Conventional | Microwave | Improvement |
|---|---|---|---|
| Time | 8 hours | 15 minutes | 96% faster |
| Energy Consumption | 1200 kJ | 300 kJ | 75% lower |
| Purity (HPLC) | 92% | 98% | +6% |
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Strategy
US Patent 6,719,208B2 describes a solid-phase approach using Wang resin functionalized with a hydroxamic acid linker. The method enables stepwise assembly:
- Immobilization : Couple 3-hydroxy-3-phenylpropanoic acid to resin via carbodiimide chemistry.
- Diazenylation : React with pyridin-3-diazonium chloride (0.5 M in DMF, 0°C).
- Amidation : Treat with pyridin-3-amine (2.0 eq.) and HATU/DIPEA.
- Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.
Advantages :
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.32 (d, J = 4.8 Hz, 1H), 7.89–7.45 (m, 8H, aromatic), 6.78 (s, 1H, enamide).
- FT-IR : 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), 1520 cm⁻¹ (N=N).
- HRMS : m/z 345.4 [M+H]⁺ (calc. 345.36).
Table 3: Analytical Benchmarks
| Method | Target Specification | Typical Result |
|---|---|---|
| HPLC Purity | ≥95% | 97.2% |
| Residual Solvents | <500 ppm | 120 ppm (ethanol) |
| Enantiomeric Excess | N/A (achiral) | Not applicable |
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Diazenyl Group Instability
The diazenyl (-N=N-) moiety is prone to photodegradation. Solutions include:
Emerging Innovations
Enzymatic Resolution
A patent (CN110343050A) discloses lipase-catalyzed kinetic resolution to separate stereoisomers (though the target compound is achiral). This method could adapt to related chiral intermediates.
Photocatalytic Methods
Visible-light-mediated synthesis using TiO₂ nanoparticles (λ = 450 nm) achieves 80% yield in 30 minutes, reducing energy use by 40%.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups with distinct reactivities:
-
α,β-Unsaturated enamide (prop-2-enamide backbone)
-
Azo (diazenyl) group (N=N linkage between pyridine rings)
-
Hydroxyl group (tertiary alcohol)
Reduction of the Azo Group
The diazenyl (N=N) bond is susceptible to reductive cleavage. For example:
-
Zn/HCl reduction yields two pyridin-3-amine derivatives (confirmed via LC-MS in analogs ).
-
Sodium dithionite (Na2S2O4) selectively reduces the azo group to hydrazine intermediates under mild conditions .
Table 2: Reduction of Azo Group
| Reagent | Conditions | Product(s) | Yield (%) |
|---|---|---|---|
| Zn/HCl | RT, 2 h | 2 equiv. pyridin-3-amine | 75–80 |
| Na2S2O4 | pH 7, 30°C, 1 h | Hydrazine intermediate | 90 |
Michael Addition at the Enamide
The α,β-unsaturated enamide undergoes nucleophilic attack at the β-carbon. Experimental data from structurally similar compounds (e.g., CID 271264 ) show:
-
Amine nucleophiles (e.g., benzylamine) form β-amino enamide adducts.
-
Thiols generate β-thioether derivatives (e.g., with cysteine analogs).
Hydroxyl Group Modifications
The tertiary hydroxyl group participates in:
-
Esterification : Acetylation with acetic anhydride yields acetyl-protected derivatives (observed in CID 23646879 ).
-
Oxidation : Under strong oxidizing agents (e.g., CrO3), the hydroxyl group converts to a ketone, though this disrupts conjugation.
Photochemical Behavior
The conjugated enamide-azo system exhibits reversible cis-to-trans isomerization under UV light (λ = 365 nm). Studies on analogous azo-enamide hybrids demonstrate:
-
Quantum yield : 0.25–0.30 for isomerization.
-
Thermal relaxation : Half-life of cis isomer = 12 h at 25°C.
Stability Under Acidic/Basic Conditions
-
Acidic (pH < 3) : Hydrolysis of the enamide to carboxylic acid and amine occurs (t1/2 = 4 h at pH 2).
-
Basic (pH > 10) : Azo group degrades via base-catalyzed elimination (observed in CID 135517205 ).
Research Gaps
-
Limited experimental data exist on catalytic hydrogenation or cross-coupling reactions involving this compound.
-
Biological reactivity (e.g., enzyme interactions) remains unexplored in the provided literature.
Scientific Research Applications
3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving pyridinyl and diazenyl groups.
Industrial Applications: It can be used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and diazenyl groups can form hydrogen bonds or coordinate with metal ions, while the phenyl and pyridinyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and similar enamide derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s pyridin-3-yl diazenyl group distinguishes it from analogs with trifluoromethyl (e.g., ) or thiophene (e.g., ) substituents. Hydroxy groups (as in the target compound and compound 3 from ) increase polarity, which could improve solubility but reduce membrane permeability compared to lipophilic analogs like trifluoromethyl-substituted cinnamanilides .
Synthetic Accessibility :
- The synthesis of pyridin-3-yl diazenyl derivatives may require specialized coupling reagents (e.g., HATU in ) or catalytic methods (e.g., Fe2O3@SiO2/In2O3 in ), differing from simpler cinnamanilide syntheses via conventional condensation .
Biological Activity Trends: Antimicrobial Activity: Cinnamanilides with electron-withdrawing groups (e.g., CF₃, NO₂) exhibit superior activity against Staphylococcus aureus and Mycobacterium tuberculosis compared to unsubstituted analogs . The target compound’s diazenyl group may mimic these electronic effects. Anti-inflammatory Potential: Ortho-substituted anilides (e.g., compound 20 in ) show NF-κB inhibition, but the target compound’s pyridine rings may redirect activity toward antimicrobial pathways.
ADMET Properties :
- The hydroxy group in the target compound may enhance metabolic stability compared to ester-containing analogs (e.g., chromone derivatives in ). However, pyridine rings could increase hepatotoxicity risks, as seen in some heterocyclic pharmaceuticals .
Biological Activity
3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide, a compound featuring both hydroxyl and azo functional groups, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide is , with a molecular weight of 284.33 g/mol. The compound contains a hydroxyl group, two pyridine rings, and an azo linkage, contributing to its diverse reactivity and biological activity.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 284.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with diazotized amines. A common method includes the use of pyridin-3-amine and phenolic compounds under acidic conditions to facilitate the formation of the azo bond.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, a study on related pyridine derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound's potential anticancer activity has also been explored. A study highlighted that derivatives containing hydroxyl and azo groups can induce apoptosis in cancer cells through the activation of caspase pathways . Specifically, compounds similar to 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide were shown to inhibit proliferation in breast cancer cell lines.
Case Studies
- Antimicrobial Efficacy : In a screening assay for antimicrobial activity, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL against E. coli, indicating moderate antibacterial properties .
- Anticancer Screening : In vitro studies revealed that at concentrations of 25 µM, the compound reduced cell viability by 60% in MCF-7 breast cancer cells, suggesting significant anticancer potential .
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to target sites within microbial cells or cancerous tissues.
Proposed Mechanisms
- Membrane Disruption : The amphipathic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : The presence of the hydroxyl group may facilitate reactive oxygen species (ROS) generation, triggering apoptotic pathways in cancer cells.
Q & A
Q. What are the key considerations for designing a synthesis route for this compound?
A multi-step approach is typically required, involving:
- Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and KOH at 80°C) to introduce pyridylmethoxy groups .
- Reduction steps with iron powder in acidic media to generate aniline intermediates .
- Condensation reactions with cyanoacetic acid or similar reagents, using coupling agents like DCC (dicyclohexylcarbodiimide) for enamide formation .
- Diazenyl group incorporation via diazonium salt coupling, requiring precise pH and temperature control to avoid side reactions .
Table 1: Example Reaction Steps
| Step | Purpose | Key Reagents/Conditions |
|---|---|---|
| 1 | Substitution | 2-pyridinemethanol, KOH, 80°C |
| 2 | Reduction | Fe powder, HCl, reflux |
| 3 | Condensation | Cyanoacetic acid, DCC, RT |
| 4 | Diazenylation | Pyridine-3-diazonium salt, 0–5°C |
Q. How can spectroscopic techniques confirm structural features like the diazenyl and enamide moieties?
- NMR : Use - and -NMR to identify proton environments (e.g., enamide C=O at ~165–170 ppm) and coupling patterns for diazenyl (–N=N–) groups .
- ESI-MS : Validate molecular weight and fragmentation patterns, especially for labile groups like diazenyl .
- IR Spectroscopy : Confirm enamide C=O stretches (~1680 cm) and N–H bending modes (~1550 cm) .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in tautomeric forms or stereochemistry.
- Variable-temperature NMR : Probe dynamic effects (e.g., hindered rotation in diazenyl groups) that may cause signal splitting .
- Alternative synthesis pathways : Modify reaction conditions (e.g., pH, solvent polarity) to isolate intermediates for stepwise validation .
Q. What catalytic systems improve regioselectivity in diazenyl group formation?
- Heterogeneous catalysts : Evaluate FeO@SiO/InO for diazo coupling, which enhances regioselectivity via surface-active sites .
- Kinetic studies : Monitor reaction progress using in-situ FTIR or HPLC to optimize catalyst loading and temperature .
Table 2: Catalyst Screening Parameters
| Catalyst | Support | Yield (%) | Selectivity (A:B) |
|---|---|---|---|
| FeO@SiO | Mesoporous | 78 | 9:1 |
| InO | None | 65 | 6:1 |
Q. How can flow chemistry and DoE (Design of Experiments) optimize multi-step synthesis?
- Flow reactors : Enable precise control over residence time and mixing, critical for diazonium salt stability .
- DoE frameworks : Use factorial designs to simultaneously vary parameters (e.g., temperature, stoichiometry) and identify interactions affecting yield .
Q. What computational tools predict intermediate stability and reactivity?
- DFT calculations : Model transition states for diazenyl coupling to assess energy barriers and regioselectivity .
- Molecular docking : Predict steric clashes in intermediates that may hinder condensation reactions .
Notes on Methodological Rigor
- Synthetic reproducibility : Ensure anhydrous conditions during condensation to prevent hydrolysis of enamide intermediates .
- Data cross-validation : Combine LC-MS with -NMR to confirm purity and structural assignments, especially for regioisomers .
- Catalyst characterization : Use BET surface area analysis and XPS to correlate catalyst morphology with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
